2-(2,3-dihydro-1H-indol-1-yl)ethanamine hydrochloride
CAS No.:
Cat. No.: VC16394158
Molecular Formula: C10H15ClN2
Molecular Weight: 198.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15ClN2 |
|---|---|
| Molecular Weight | 198.69 g/mol |
| IUPAC Name | 2-(2,3-dihydroindol-1-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H14N2.ClH/c11-6-8-12-7-5-9-3-1-2-4-10(9)12;/h1-4H,5-8,11H2;1H |
| Standard InChI Key | JEJMJDSCENNHIF-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(C2=CC=CC=C21)CCN.Cl |
Introduction
Structural and Nomenclature Insights
Chemical Identity
The IUPAC name 2-(2,3-dihydro-1H-indol-1-yl)ethanamine hydrochloride systematically describes its structure:
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A 2,3-dihydro-1H-indole core (indoline), comprising a benzene ring fused to a pyrrolidine-like ring.
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An ethylamine group (-CH₂CH₂NH₂) attached to the indoline’s nitrogen atom.
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A hydrochloride salt formed via protonation of the amine group .
Synonyms include 2-(indolin-1-yl)ethanamine hydrochloride and 1-(2-aminoethyl)indoline hydrochloride. The free base has CAS number 46006-95-5, while the hydrochloride salt is variably reported under the same CAS , though this may reflect inconsistencies in nomenclature databases. The dihydrochloride derivative, with CAS 1181458-04-7, is a distinct entity .
Molecular and Structural Data
Key physicochemical properties include:
The compound’s LogP suggests moderate lipophilicity, balancing solubility in aqueous and organic media . Its polar surface area aligns with typical amine-containing pharmaceuticals, influencing membrane permeability and bioavailability .
Physicochemical and Spectroscopic Properties
Spectroscopic Characterization
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IR Spectroscopy: Expected N-H stretches (~3300 cm⁻¹ for amine, ~2500 cm⁻¹ for HCl salt).
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NMR:
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MS (ESI+): m/z 163.1 [M+H]⁺ (free base), 198.7 [M+H]⁺ (hydrochloride) .
Applications and Research Directions
Pharmaceutical Intermediates
Indoline derivatives are pivotal in synthesizing serotonin receptor modulators and kinase inhibitors. The ethylamine side chain enhances binding to biological targets, as seen in analogs like sumatriptan .
Chemical Biology
The compound’s amine group facilitates conjugation with fluorescent probes or biotin tags for proteomic studies . Patent activity hints at its utility in cancer therapeutics and neuropharmacology .
Future Prospects
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